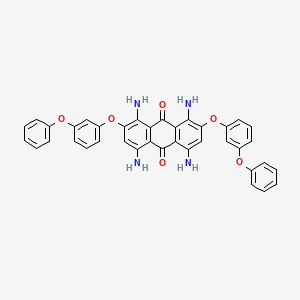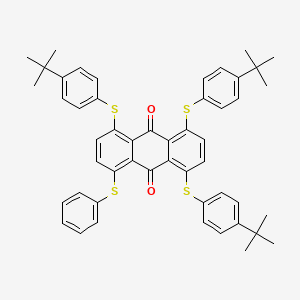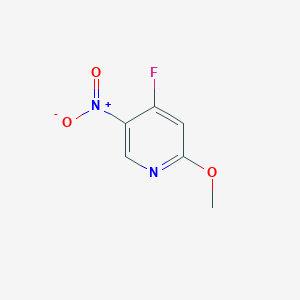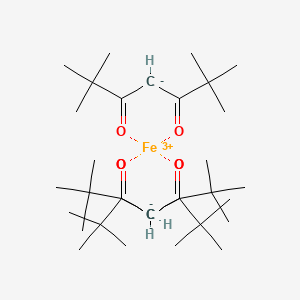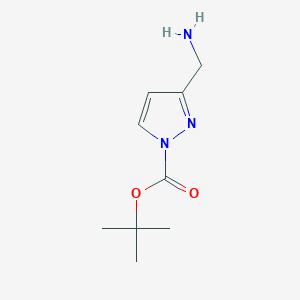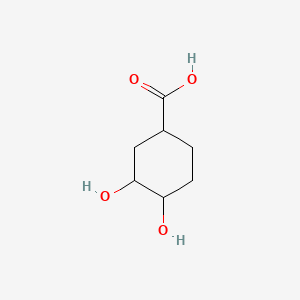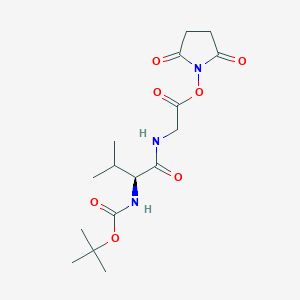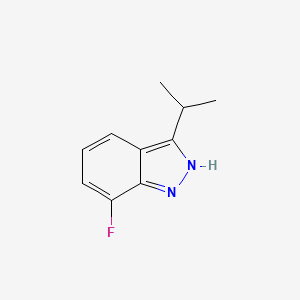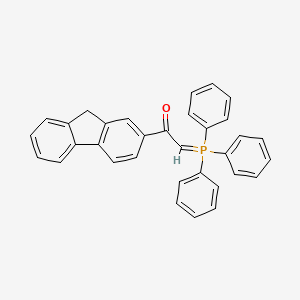![molecular formula C14H20N2 B13141544 (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-3-Benzyl-3,6-diazabicyclo[322]nonane is a bicyclic compound featuring a diazabicyclo structure with a benzyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane can be achieved through several methods. One common approach involves the use of halogenated solvents in a base-catalyzed reaction to afford the desired product in high yields . Another method includes the use of multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a ligand in the study of enzyme-substrate interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Additionally, in industry, it is utilized in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The diazabicyclo structure allows it to fit into enzyme active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane include other diazabicyclo derivatives such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octane .
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyl group and diazabicyclo framework contribute to its versatility in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(1R,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2/t13-,14-/m1/s1 |
Clé InChI |
JVKNKFDGLBRQPB-ZIAGYGMSSA-N |
SMILES isomérique |
C1C[C@@H]2CN(C[C@H]1CN2)CC3=CC=CC=C3 |
SMILES canonique |
C1CC2CN(CC1CN2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


